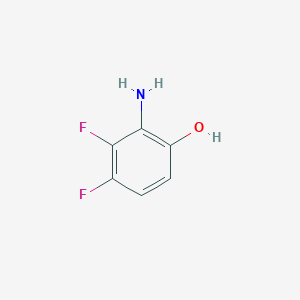

2-Amino-3,4-difluorophenol

描述

Structure

3D Structure

属性

分子式 |

C6H5F2NO |

|---|---|

分子量 |

145.11 g/mol |

IUPAC 名称 |

2-amino-3,4-difluorophenol |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |

InChI 键 |

WSCXHTJYBWJVOF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1O)N)F)F |

产品来源 |

United States |

Synthetic Methodologies for 2 Amino 3,4 Difluorophenol and Analogous Fluorinated Aminophenols

Established Reaction Pathways for Amino Group Introduction

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. For fluorinated phenolic systems, several reliable methods are employed, each starting from a different class of precursor.

One of the most common and dependable methods for preparing aromatic amines is the reduction of a corresponding nitroaromatic compound. wikipedia.orggoogle.com This strategy is highly applicable to the synthesis of 2-Amino-3,4-difluorophenol, which would typically begin with the reduction of 3,4-difluoro-2-nitrophenol. The industrial standard for this transformation is often catalytic hydrogenation. google.comgoogle.com

Various reagents and catalyst systems can be employed for this reduction, offering a range of selectivities and functional group tolerances. organic-chemistry.org

Key Reduction Methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas, often at elevated pressure, in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are frequently used. wikipedia.org A specific example is the reduction of 4-nitro-2,6-difluorophenol to 4-amino-2,6-difluorophenol (B148228) using a 10% Pd/C catalyst and hydrogen gas in an ethanol (B145695) solvent, achieving a 95% yield. chemicalbook.com

Metal-Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium. wikipedia.org Tin(II) chloride is another effective reagent for this conversion.

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation, which uses a source of hydrogen like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Biocatalysis: Modern approaches utilize nitroreductase enzymes, which can perform the reduction under mild, ambient conditions without the need for hydrogen gas. google.comgoogle.com

Below is a table summarizing common catalytic systems for this transformation.

| Catalyst System | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Room temperature to 70°C, 1-4 MPa H₂ pressure | Widely used industrially, highly efficient. google.comchemicalbook.com |

| Metal in Acid | Fe, HCl or Acetic Acid | Refluxing acid | A classic, cost-effective laboratory method. wikipedia.org |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can offer selectivity in reducing one nitro group in a dinitro compound. wikipedia.org |

| Metal-Free Reduction | Tetrahydroxydiboron (B₂(OH)₄) | Water, room temperature | A mild, chemoselective method that tolerates many functional groups. organic-chemistry.org |

Reductive amination is a versatile method for forming amines by converting a carbonyl group (an aldehyde or ketone) into an amine via an imine intermediate. wikipedia.org In the context of synthesizing fluorinated aminophenols, this pathway would involve a precursor containing both a carbonyl group and a hydroxyl group on a difluorinated aromatic ring.

The process consists of two main steps that are often performed in a single pot:

Imine Formation: A primary or secondary amine reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to form an imine (or an enamine). wikipedia.orgnih.gov

Reduction: The intermediate imine is reduced to the final amine. masterorganicchemistry.com

A key advantage of this method is the availability of mild reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent are all present together. wikipedia.org

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Chemical Formula | Characteristics |

| Sodium Cyanoborohydride | NaBH₃CN | A highly selective reagent that reduces imines much faster than ketones or aldehydes, making it ideal for one-pot reactions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ with Pd/C or Pt catalyst | Can be used for both steps, driving the equilibrium toward the imine and then reducing it. wikipedia.org |

| Biocatalysts | Imine Reductases (IREDs) or Amine Dehydrogenases (AmDHs) | Offer high enantioselectivity for the synthesis of chiral amines under sustainable conditions. nih.gov |

This pathway provides a controlled method for introducing specific alkyl or aryl groups onto the nitrogen atom, avoiding the over-alkylation issues that can occur with direct alkylation of amines. masterorganicchemistry.com

Diazotization chemistry provides a powerful route for the synthesis and modification of aromatic compounds by converting a primary aromatic amine into a highly versatile diazonium salt intermediate. scialert.netcuhk.edu.hk This diazonium group can then be replaced by a wide variety of other functional groups.

The core process involves treating a primary aromatic amine, such as an aminophenol, with a source of nitrous acid at low temperatures (typically 0-5 °C). scialert.netresearchgate.net The nitrous acid is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. scialert.netcuhk.edu.hk

General Diazotization Reaction Scheme: Ar-NH₂ + NaNO₂ + 2 HX → Ar-N₂⁺X⁻ + NaX + 2 H₂O

While often used to introduce halides (Sandmeyer reaction) or fluorine (Balz-Schiemann reaction), diazonium salts are also key intermediates in the synthesis of azo dyes through coupling reactions with electron-rich aromatic compounds. scialert.netcuhk.edu.hk In the context of synthesizing complex fluorinated aminophenols, diazotization can be used to modify an existing molecule. For instance, a diamine precursor could be selectively mono-diazotized to replace one amino group with another substituent before revealing or modifying the second amino group.

The stability and reactivity of the diazonium salt are crucial. Diazonium salts derived from aminophenols can be particularly reactive. researchgate.netrsc.org

Strategies for Incorporating Fluorine Substituents onto Phenolic Systems

The introduction of fluorine onto an aromatic ring requires specialized methods due to the element's high electronegativity. Strategies generally fall into two categories: using building blocks that already contain fluorine or introducing fluorine onto a pre-existing aromatic scaffold.

A prevalent strategy in modern medicinal chemistry is to construct complex molecules from smaller, readily available starting materials that already contain fluorine atoms. nih.govresearchgate.net This "building block" approach often provides high regioselectivity and good yields. researchgate.net For the synthesis of this compound, a logical starting material would be 1,2-difluorobenzene (B135520) or 3,4-difluorophenol, which can be further functionalized.

Another powerful technique is the direct deoxyfluorination of phenols, which converts a hydroxyl group into a C-F bond. acs.org This method is particularly useful for late-stage fluorination.

Common Deoxyfluorination Reagents for Phenols:

| Reagent Name | Description | Conditions |

| PhenoFluor™ | An N,N'-1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene-derived reagent. | Requires a fluoride (B91410) source like CsF; typically heated in an apolar solvent. rsc.orgnih.govharvard.edu |

| Sulfuryl Fluoride (SO₂F₂) | An inexpensive commodity chemical used with a nucleophilic fluoride source. | Reacts with phenols to form an aryl fluorosulfonate (ArOFs) intermediate, which is then displaced by a fluoride source like NMe₄F. acs.orgacs.org |

| PyFluor | A pyridinium-based reagent. | Effective for a broad range of alcohols and phenols. acs.org |

The use of fluorinated building blocks is central to accessing a wide array of organofluorine compounds for applications in pharmaceuticals, agrochemicals, and materials science. youtube.comnih.gov

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of substituted aromatic rings. unblog.fr The strategy relies on a "directing metalation group" (DMG) on the aromatic ring, which directs a strong organometallic base (typically an organolithium reagent) to deprotonate the C-H bond at the adjacent ortho position.

The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent with high precision. In the context of fluorinated aromatics, both fluorine atoms and hydroxyl/alkoxy groups can act as directing groups.

Key Aspects of DOM in Fluorinated Systems:

Directing Group Hierarchy: The hydroxyl group (-OH) and methoxy (B1213986) group (-OMe) are powerful directing groups. Fluorine itself can also act as a directing group, although it is generally weaker than oxygen-based groups. researchgate.netacs.org

Reactivity: The C-H bonds ortho to a fluorine atom are more acidic and reactive towards metal centers, enhancing the utility of DOM in these systems. nih.govacs.org

Synthetic Application: For a substrate like 3,4-difluorophenol, the potent -OH directing group would selectively guide metalation to the C-2 position. Quenching the resulting aryllithium species with an electrophilic aminating agent (e.g., a chloramine (B81541) derivative) would install the amino group at the desired location to form this compound.

The selectivity of DoM can be influenced by the choice of base, temperature, and additives, making it a highly tunable method for creating polysubstituted aromatic compounds. unblog.fr

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms involved in the formation of aminofluorophenols is crucial for optimizing existing synthetic routes and designing new, more efficient ones. Key transformations include aromatic hydroxylation and amination.

Aromatic Hydroxylation: The mechanism of introducing a hydroxyl group onto an aromatic ring can vary significantly depending on the method. For enzymatic hydroxylation, studies point to the involvement of a high-valent iron-oxo species (Fe(IV)O) as the active hydroxylating intermediate. nih.gov Computational studies using density functional theory (DFT) have been employed to model the transition states and intermediates, suggesting a pathway that does not involve an arene oxide intermediate. nih.gov In non-enzymatic systems, such as copper-catalyzed C-H hydroxylation, DFT calculations have revealed a copper(I → III → I) redox mechanism. acs.org

Aromatic Amination: The mechanism for forming a C-N bond on an aromatic ring is also diverse. In photoredox-catalyzed amination of unactivated arenes, kinetic and computational data support a process involving a rate-limiting nucleophilic addition of the amine into an arene cation radical. acs.org This mechanism is described as Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr). Understanding the role of solvents and the photophysical properties of the catalyst is key to optimizing these reactions. acs.org

Mechanistic insights allow chemists to rationally design catalysts, choose optimal reaction conditions, and predict potential side reactions, all of which are essential for developing greener and more effective syntheses of this compound and its analogs.

Elucidation of Reaction Pathways for C-N and C-F Bond Formation

The construction of fluorinated aminophenols relies on a toolkit of reactions that can forge the robust C-N and C-F bonds. The selection of a particular pathway is often dictated by the availability of starting materials and the desired substitution pattern.

Carbon-Nitrogen (C-N) Bond Formation:

A predominant strategy for introducing the amino group into a fluorinated phenol (B47542) backbone is the reduction of a nitro group. This transformation is typically achieved with high efficiency using various reducing agents. A common method involves catalytic hydrogenation, where hydrogen gas is passed through a solution of the nitro-aromatic precursor in the presence of a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.com For instance, the synthesis of 4-amino-2,6-difluorophenol is accomplished by the hydrogenation of 4-nitro-2,6-difluorophenol. chemicalbook.com This reaction is generally clean and proceeds with high yield.

Another approach for C-N bond formation is nucleophilic aromatic substitution (SNAr), where an amine nucleophile displaces a suitable leaving group on the aromatic ring. However, due to the strong electron-donating nature of the hydroxyl group, the aromatic ring is less activated towards nucleophilic attack, making this method less common for aminophenol synthesis unless strongly electron-withdrawing groups are also present.

Carbon-Fluorine (C-F) Bond Formation:

The introduction of fluorine atoms onto an aromatic ring can be more challenging due to the high electronegativity of fluorine. wikipedia.org Several methods have been developed to achieve this transformation.

One classical method is the Balz-Schiemann reaction , which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. nbinno.com This method is particularly useful for introducing a single fluorine atom at a specific position.

Nucleophilic aromatic substitution (SNAr) is a viable pathway for C-F bond formation, especially when the aromatic ring is activated by electron-withdrawing groups. In this reaction, a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces a good leaving group, like a nitro or chloro group. The efficiency of this reaction can be enhanced by using phase-transfer catalysts. nbinno.com

More contemporary methods often rely on transition metal-catalyzed fluorination . Palladium-catalyzed reactions, for example, can facilitate the formation of C-F bonds through reductive elimination from a palladium(II) fluoride complex. nih.gov These methods offer greater functional group tolerance and milder reaction conditions compared to classical approaches. The development of specialized ligands has been crucial for the success of these catalytic systems. nih.gov

A patent for the preparation of 4-amino-3-fluorophenol (B140874) describes a multi-step process that includes a fluorination step using xenon difluoride (XeF2) under the catalysis of hydrogen fluoride. google.com This highlights the use of electrophilic fluorinating agents for the formation of C-F bonds on electron-rich aromatic systems.

Regiochemical and Stereochemical Control in Synthesis

The precise placement of amino and fluoro groups on the phenol ring is critical for the properties and applications of the final compound. Therefore, achieving high regioselectivity is a key focus in the synthetic design.

Regiochemical Control:

The regiochemical outcome of electrophilic aromatic substitution reactions on a phenol ring is primarily governed by the directing effects of the existing substituents. The hydroxyl group is a strong activating group and an ortho, para-director. The amino group is also a powerful activating ortho, para-director. Conversely, fluorine is a deactivating group but is also an ortho, para-director. When multiple directing groups are present, the final substitution pattern is a result of their combined influence.

In the synthesis of analogous compounds like 4-amino-3-fluorophenol, a common strategy to control regioselectivity involves the use of blocking groups. For example, a sulfonation reaction can be used to introduce a sulfonic acid group at a specific position, directing the subsequent fluorination to a different site. The sulfonic acid group can then be removed in a later step. google.com This "protecting group" strategy allows for the synthesis of specific isomers that would be difficult to obtain through direct substitution.

For the synthesis of this compound, a plausible synthetic route could start from a pre-functionalized benzene (B151609) ring where the relative positions of the functional groups are already established. For instance, starting with a difluorinated aniline (B41778) or phenol derivative and then introducing the remaining functional groups through carefully chosen reactions would provide better regiochemical control.

The synthesis of 4-amino-2,6-difluorophenol from 4-nitro-2,6-difluorophenol demonstrates excellent regiochemical control, as the positions of the fluoro and nitro groups are defined in the starting material, and the subsequent reduction of the nitro group does not alter this arrangement. chemicalbook.com

Stereochemical Control:

For the synthesis of achiral aromatic compounds like this compound, stereochemical control is not a primary concern as the molecule does not possess any stereocenters. The focus of synthetic efforts is almost exclusively on achieving the correct regiochemistry of the substituents on the planar aromatic ring. In the broader context of fluorinated aminophenols, if the molecule were to contain chiral centers, for instance in a side chain, then stereoselective synthetic methods would be necessary. However, for the core aromatic structure discussed, this aspect is not applicable.

Below is a table summarizing synthetic approaches for analogous fluorinated aminophenols, which could be adapted for the synthesis of this compound.

| Target Compound | Starting Material | Key Reactions | Reagents | Yield | Reference |

| 4-Amino-2,6-difluorophenol | 4-Nitro-2,6-difluorophenol | Catalytic Hydrogenation | H₂, Pd/C | 89.7% | chemicalbook.com |

| 4-Amino-3-fluorophenol | p-Aminophenol | Sulfonation, Fluorination, Desulfonation | H₂SO₄, XeF₂, HF | Not Reported | google.com |

| 2-Amino-4-nitrophenol (B125904) | 2,4-Dinitrophenol | Selective Reduction | Na₂S | 64-67% | orgsyn.org |

Chemical Transformations and Derivatization Strategies of 2 Amino 3,4 Difluorophenol

Reactivity at the Amino Functionality

The amino group in 2-Amino-3,4-difluorophenol is a primary nucleophilic site, readily participating in a variety of chemical reactions. Its reactivity is central to the synthesis of a wide range of derivatives.

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the C=N double bond is a versatile method for creating new chemical linkages.

The reaction can be carried out under various conditions, often involving refluxing in a suitable solvent like ethanol (B145695) or methanol, sometimes with the addition of a catalytic amount of acid. taylorandfrancis.com In some cases, the reaction can proceed efficiently under solvent-free conditions, particularly with microwave irradiation. organic-chemistry.org The resulting Schiff bases are valuable intermediates themselves, often used in the synthesis of more complex molecules or as ligands in coordination chemistry.

| Reactant (Aldehyde/Ketone) | Product (Schiff Base) Structure | Reaction Conditions |

|---|---|---|

| Benzaldehyde |  | Ethanol, reflux |

| Salicylaldehyde |  | Methanol, reflux, cat. acid |

| Acetophenone |  | Toluene, Dean-Stark trap |

The nucleophilic nature of the amino group makes it susceptible to acylation and alkylation. In aminophenols, the amino group is generally a better nucleophile than the phenolic hydroxyl group, allowing for selective N-functionalization under appropriate conditions. quora.com

N-Acylation is the process of adding an acyl group (R-C=O) to the amino functionality. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or carboxylic anhydrides. google.commdpi.com The reaction usually proceeds smoothly to form a stable amide linkage. This chemoselective N-acylation is often favored over O-acylation, particularly under neutral or slightly basic conditions. quora.com

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. A common and efficient method for selective N-alkylation is reductive amination. This two-step, one-pot process involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated aminophenol. researchgate.netresearchgate.net

| Reaction Type | Reagent | Product | Key Feature |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | N-(2,3-Difluoro-6-hydroxyphenyl)acetamide | Forms a stable amide bond. |

| N-Acylation | Acetic Anhydride | N-(2,3-Difluoro-6-hydroxyphenyl)acetamide | Milder conditions, acetic acid as byproduct. |

| N-Alkylation (Reductive Amination) | Benzaldehyde, then NaBH₄ | 2-(Benzylamino)-3,4-difluorophenol | Selective formation of a secondary amine. researchgate.net |

The ortho positioning of the amino and hydroxyl groups makes this compound an excellent precursor for the synthesis of fused nitrogen-containing heterocycles, such as benzoxazoles and benzoxazines. ossila.com These ring systems are important structural motifs in many biologically active compounds.

The synthesis of these heterocycles typically involves a condensation reaction with a bifunctional reagent. For example, reaction with carboxylic acids or their derivatives can lead to the formation of 2-substituted benzoxazoles. Similarly, reaction with 1,2-diketones can yield fluorescent benzoxazine (B1645224) derivatives. ossila.com The general mechanism involves an initial reaction at the more nucleophilic amino group, followed by an intramolecular cyclization with the elimination of water.

| Reagent | Resulting Heterocycle | General Structure |

|---|---|---|

| Carboxylic Acid (R-COOH) | 2-Substituted-4,5-difluorobenzoxazole |  |

| 1,2-Diketone (e.g., Benzil) | Difluorinated Benzoxazine derivative |  |

| Phosgene or equivalent | 4,5-Difluorobenzoxazol-2(3H)-one |  |

The vicinal amino and hydroxyl groups of this compound can act as a bidentate chelating ligand, coordinating to a single metal center through both the nitrogen and oxygen atoms. This chelation forms a stable five-membered ring with the metal ion. ossila.com Such coordination compounds are of interest in areas like catalysis and materials science. Research on the closely related 2-amino-4-fluorophenol (B1270792) has shown its ability to form complexes with metal centers like tin(IV). ossila.com It is expected that this compound would exhibit similar coordinating behavior with various transition metal ions.

| Metal Ion | Potential Complex Geometry | Coordination Mode |

|---|---|---|

| Cu(II) | Square Planar or Octahedral | Bidentate (N, O donor) |

| Ni(II) | Square Planar or Octahedral | Bidentate (N, O donor) |

| Co(II) | Tetrahedral or Octahedral | Bidentate (N, O donor) |

| Sn(IV) | Octahedral | Bidentate (N, O donor) ossila.com |

Reactivity at the Hydroxyl Functionality

While the amino group is typically more reactive, the phenolic hydroxyl group can also be targeted for derivatization through etherification and esterification reactions, often requiring strategies to achieve chemoselectivity.

Direct O-alkylation (etherification) or O-acylation (esterification) of this compound is challenging due to the competing reactivity of the more nucleophilic amino group. To achieve selective reaction at the hydroxyl group, two main strategies are employed:

Protection-Deprotection Strategy : The amino group is first protected with a temporary blocking group. A common method is the formation of a Schiff base with benzaldehyde. researchgate.netresearchgate.net With the amine protected, the phenolic hydroxyl group can be selectively etherified using an alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide) or esterified with an acyl chloride. The protecting Schiff base is then readily removed by acid hydrolysis to regenerate the free amino group, yielding the O-substituted product. researchgate.netresearchgate.net

Acid-Catalyzed O-Acylation : Under strongly acidic conditions, such as in trifluoroacetic acid, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). nih.gov This protonation deactivates the amino group as a nucleophile, allowing for the selective O-acylation of the hydroxyl group by an acyl halide or anhydride. nih.govresearchgate.net

| Reaction Type | Strategy | Reagents | Product |

|---|---|---|---|

| O-Alkylation (Etherification) | Protection-Deprotection | 1) Benzaldehyde 2) Allyl Bromide, K₂CO₃ 3) HCl (aq) | 2-Amino-1-(allyloxy)-3,4-difluorobenzene |

| O-Acylation (Esterification) | Protection-Deprotection | 1) Benzaldehyde 2) Benzoyl Chloride, Pyridine 3) HCl (aq) | 2-Amino-3,4-difluorophenyl benzoate |

| O-Acylation (Esterification) | Acidic Conditions | Acetyl Chloride in Trifluoroacetic Acid | 2-Amino-3,4-difluorophenyl acetate |

Phenolic Oxidations

The phenolic hydroxyl group in this compound is susceptible to oxidation, a reaction characteristic of phenols and aminophenols. The presence of both an amino and a hydroxyl group on the ring makes the molecule highly electron-rich and thus, easily oxidizable. Oxidation can proceed through various chemical or enzymatic pathways, often leading to the formation of highly reactive quinone-imine or phenoxazinone structures.

For instance, oxidation of related aminophenols is known to yield benzoquinone imines. In the case of this compound, oxidation would likely lead to the formation of 3,4-difluoro-1,2-benzoquinone-2-imine. These resulting quinone-imines are electrophilic and can undergo further reactions, such as polymerization or nucleophilic addition. The stability and subsequent reactivity of these oxidized species are significantly influenced by the fluorine substituents, which can affect the electrophilicity of the quinone system. While specific studies on the comprehensive oxidation of this compound are not extensively detailed, the degradation of similar phenolic compounds via oxidation is a well-documented process. mdpi.com

Reactivity Influenced by Fluorine Substituents

Modulation of Aromatic Ring Reactivity

Fluorine atoms impact the aromatic ring's reactivity through a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.net This dual nature modifies the electron density distribution around the ring. researchgate.net While the inductive effect deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to a non-fluorinated analogue, the hydroxyl and amino groups are strong activating groups that donate electron density via resonance, counteracting the deactivating effect of the fluorine atoms.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Influence |

|---|---|---|---|---|---|

| -NH₂ | C2 | -I (Weak) | +R (Strong) | Activating | Ortho, Para |

| -OH | C1 | -I (Weak) | +R (Strong) | Activating | Ortho, Para |

| -F | C3, C4 | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Pathways for Further Halogenation or Dehalogenation

Further Halogenation: The introduction of additional halogen atoms onto the this compound ring would proceed via electrophilic halogenation. Given the strong activating effects of the amino and hydroxyl groups, reactions with reagents like Br₂ or Cl₂ would likely occur at the most nucleophilic positions, C5 or C6. The precise outcome would depend on the reaction conditions, but the inherent activation suggests that further halogenation is a feasible transformation.

Dehalogenation: The carbon-fluorine bond is exceptionally strong, making the defluorination of aromatic compounds challenging. Cleavage of the C-F bond typically requires harsh conditions or specialized reagents. nih.gov Nucleophilic aromatic substitution (SNAr) to replace the fluorine atoms is unlikely unless further strongly electron-withdrawing groups are present on the ring. Reductive dehalogenation is also a possibility but often necessitates potent reducing agents or specific catalytic systems. In some contexts, C-F bond cleavage can be achieved to facilitate other reactions, such as introducing aromatic substituents. nih.gov

Multi-functional Group Selectivity in Derivatization

The presence of two different nucleophilic centers, the amino (-NH₂) and hydroxyl (-OH) groups, presents a challenge and an opportunity for selective derivatization. Achieving selectivity depends on exploiting the different pKa values and nucleophilicity of these groups under various reaction conditions.

N-Selective Reactions: The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. Therefore, reactions like acylation (e.g., with acetyl chloride or acetic anhydride) or alkylation can often be directed selectively to the nitrogen atom.

O-Selective Reactions: To achieve selectivity at the hydroxyl group, the more basic amino group can be temporarily "masked." Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic. This allows reagents to react selectively with the hydroxyl group.

Protecting Group Strategies: In multi-step syntheses, one group can be protected while the other is modified. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), allowing for selective chemistry to be performed on the phenolic hydroxyl, after which the protecting group can be removed.

These strategies allow for the controlled synthesis of a wide range of derivatives where modifications are specifically installed at the desired position. mdpi.comresearchgate.net

Table 2: General Conditions for Selective Derivatization

| Target Group | Reaction Type | Typical Conditions | Rationale |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Neutral or slightly basic (e.g., pyridine, triethylamine) | Higher nucleophilicity of the amine. |

| Hydroxyl (-OH) | Acylation | Acidic (e.g., HCl, H₂SO₄) | Protonation of the amino group deactivates it. |

| Amino (-NH₂) | Protection | Boc₂O, DMAP | Formation of a stable carbamate to allow O-functionalization. |

Introduction of Additional Functionalities (e.g., formylation via Duff reaction)

New functional groups can be introduced onto the aromatic ring to further modify the compound's properties. A classic example is formylation, the addition of a formyl group (-CHO), which is a precursor to many other functionalities.

The Duff reaction is a formylation method used for electron-rich aromatic compounds like phenols, employing hexamethylenetetramine as the formylating agent in an acidic medium. wikipedia.orguni.edu Given that this compound is highly activated by its hydroxyl and amino substituents, it is an excellent candidate for this reaction. The reaction mechanism involves electrophilic attack on the aromatic ring by an iminium species derived from hexamine. wikipedia.org

Formylation occurs preferentially at the positions ortho to the strongly activating hydroxyl group. wikipedia.org In this compound, the C5 and C6 positions are available. The C5 position is ortho to the hydroxyl group and para to the amino group, making it electronically favored. The C6 position is ortho to the amino group but meta to the hydroxyl group. Therefore, the Duff reaction is expected to yield primarily 2-amino-3,4-difluoro-5-hydroxybenzaldehyde.

Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Amino-3,4-difluorophenol. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment, connectivity, and spatial relationships of atoms. ¹H, ¹³C, and ¹⁹F NMR are particularly crucial for this molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic region will feature two signals corresponding to the protons at the C5 and C6 positions.

H-6 : This proton is ortho to the electron-donating amino group and meta to the hydroxyl group. It is expected to appear at a relatively upfield chemical shift, likely in the range of δ 6.5-6.8 ppm. Its signal will be split into a doublet of doublets due to coupling with H-5 (³JHH, typical ortho coupling of 7-9 Hz) and the fluorine at C-4 (⁴JHF, meta coupling of ~4-7 Hz).

H-5 : This proton is ortho to the hydroxyl group and meta to the amino group. It is expected to resonate slightly downfield compared to H-6, likely between δ 6.8-7.1 ppm. Its signal will also be a complex multiplet, primarily a doublet of doublets of doublets, due to coupling with H-6 (³JHH), the fluorine at C-4 (³JHF, ortho coupling of ~8-10 Hz), and the fluorine at C-3 (⁴JHF, meta coupling of ~5-7 Hz).

The protons of the -NH₂ and -OH groups are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, they would be more clearly observed and could show shifts in the range of δ 4.0-5.5 ppm for -NH₂ and δ 8.5-9.5 ppm for -OH.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | 6.5 - 6.8 | dd (doublet of doublets) | ³JH6-H5 ≈ 7-9 Hz; ⁴JH6-F4 ≈ 4-7 Hz |

| H-5 | 6.8 - 7.1 | ddd (doublet of doublets of doublets) | ³JH5-H6 ≈ 7-9 Hz; ³JH5-F4 ≈ 8-10 Hz; ⁴JH5-F3 ≈ 5-7 Hz |

| -NH₂ | Variable (e.g., 4.0 - 5.5 in DMSO) | br s (broad singlet) | N/A |

| -OH | Variable (e.g., 8.5 - 9.5 in DMSO) | br s (broad singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals for the aromatic carbons. The chemical shifts are influenced by the attached functional groups (-OH, -NH₂, -F) and will exhibit splitting due to C-F coupling, which is highly characteristic.

C-1 (C-OH) and C-2 (C-NH₂) : These carbons, directly attached to the electron-donating oxygen and nitrogen atoms, will be shielded and appear in the δ 135-150 ppm range. Their signals will be split by coupling to the adjacent fluorine atoms.

C-3 (C-F) and C-4 (C-F) : These carbons are directly bonded to fluorine, resulting in large one-bond C-F coupling constants (¹JCF) typically between 235-255 Hz. They will appear as doublets of doublets due to coupling with both fluorine atoms and will resonate in the δ 140-155 ppm region. chemicalbook.com

C-5 and C-6 : These protonated carbons will appear at more upfield shifts, generally in the δ 100-120 ppm range. Their signals will also show splitting due to two-bond and three-bond couplings with the fluorine atoms (²JCF and ³JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C-1 | 140 - 150 | ³JC1-F3 ≈ 3-7 Hz |

| C-2 | 135 - 145 | ²JC2-F3 ≈ 10-15 Hz |

| C-3 | 145 - 155 | ¹JC3-F3 ≈ 240-250 Hz; ²JC3-F4 ≈ 12-18 Hz |

| C-4 | 140 - 150 | ¹JC4-F4 ≈ 240-250 Hz; ²JC4-F3 ≈ 12-18 Hz |

| C-5 | 115 - 125 | ²JC5-F4 ≈ 20-25 Hz; ³JC5-F3 ≈ 3-7 Hz |

| C-6 | 100 - 110 | ³JC6-F4 ≈ 3-7 Hz; ⁴JC6-F3 ≈ 1-3 Hz |

¹⁹F NMR spectroscopy is an essential tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, two distinct signals are expected for the fluorine atoms at C-3 and C-4. nih.gov

The chemical shifts of fluorine on an aromatic ring are influenced by the electronic nature of the other substituents. The electron-donating -OH and -NH₂ groups will affect the shielding of the fluorine nuclei. The signals are expected to appear in the typical aromatic fluorine region (δ -120 to -160 ppm).

The two fluorine signals will appear as doublets due to ortho F-F coupling (³JFF), which is typically in the range of 18-22 Hz.

Each of these doublets will be further split by couplings to the neighboring protons, H-5 and H-6, as described in the ¹H NMR section.

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are required for unambiguous assignment of all signals and confirmation of the molecular structure.

DEPT (Distortionless Enhancement by Polarization Transfer) : A DEPT-135 experiment would distinguish between the carbons with an odd number of attached protons (CH, positive signals) and those with an even number (CH₂, negative signals). For this molecule, it would confirm the signals for C-5 and C-6 as CH carbons.

HHCOSY (Homonuclear Correlation Spectroscopy) : This experiment would show a cross-peak between the signals of H-5 and H-6, confirming their ortho relationship and connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away. It would be invaluable for assigning the quaternary carbons (C-1, C-2, C-3, C-4) by observing their correlations with H-5 and H-6. For example, H-5 would show correlations to C-1, C-3, and C-4.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of FT-IR data for related compounds like 2,3-difluorophenol (B1222669) provides a basis for these assignments. nih.gov

O-H and N-H Stretching : A broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenol (B47542) group. Superimposed on this, two sharper peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine group should appear around 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹, respectively.

Aromatic C-H Stretching : Weak to medium bands are expected just above 3000 cm⁻¹.

Aromatic C=C Stretching : Several medium to sharp bands will appear in the 1450-1620 cm⁻¹ region, which are characteristic of the aromatic ring.

N-H Bending : A medium intensity band around 1600-1640 cm⁻¹ is expected from the scissoring vibration of the primary amine.

C-O Stretching : A strong band for the phenolic C-O stretch is typically observed in the 1200-1260 cm⁻¹ range.

C-F Stretching : Strong, characteristic absorption bands for the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. mdpi.com The presence of two C-F bonds may lead to multiple strong absorptions in this fingerprint region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| N-H Bend | 1600 - 1640 | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| C-O Stretch | 1200 - 1260 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Theoretical Vibrational Spectroscopy (e.g., FT-Raman)

Theoretical vibrational spectroscopy, often performed using Density Functional Theory (DFT) calculations, is a powerful tool for predicting the vibrational modes of a molecule. mdpi.com For this compound, these calculations would predict the frequencies and intensities of Raman-active vibrations. These theoretical predictions are crucial for interpreting experimental Fourier Transform Raman (FT-Raman) spectra.

An FT-Raman analysis of this compound would reveal characteristic vibrational bands corresponding to the functional groups present in the molecule. Key expected vibrations would include:

N-H stretching from the primary amine group.

O-H stretching from the phenolic hydroxyl group.

C-F stretching from the two fluorine atoms on the aromatic ring.

Aromatic C-C stretching and C-H bending modes.

By comparing the experimental FT-Raman spectrum with the theoretically calculated vibrational frequencies, a detailed assignment of each spectral band to a specific molecular motion can be achieved. This comparison helps to confirm the molecular structure and provides information on the intramolecular forces. Studies on related compounds, such as 2,3-difluorophenol, have demonstrated good agreement between theoretical calculations and experimental FT-Raman spectra. nih.govresearchgate.net

Table 1: Hypothetical FT-Raman Vibrational Modes for this compound This table is illustrative and based on general frequency ranges for the expected functional groups. Actual data would require specific experimental or computational results.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Vibration of the hydroxyl group. |

| N-H Stretch | 3300 - 3500 | Symmetric and asymmetric stretching of the amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of C-H bonds on the benzene (B151609) ring. |

| Aromatic C=C Stretch | 1400 - 1600 | Stretching vibrations within the aromatic ring. |

| C-F Stretch | 1100 - 1400 | Stretching of the carbon-fluorine bonds. |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. ufg.br The absorption of ultraviolet or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions associated with the benzene ring.

The UV-Vis spectrum of this compound would be expected to show one or more absorption maxima (λmax). The positions and intensities of these maxima are influenced by the substituents on the aromatic ring—the amino (-NH2), hydroxyl (-OH), and fluorine (-F) groups. These groups can cause shifts in the absorption wavelengths compared to unsubstituted benzene. For instance, studies on similar compounds like 2-aminophenol (B121084) and 2-amino-4-nitrophenol (B125904) show distinct absorption maxima that are characteristic of their electronic structure. researchgate.netsielc.com Analysis of the spectrum would help in understanding the electronic properties of the molecule.

Table 2: Expected Electronic Transitions for this compound This table is illustrative. The λmax values are estimates based on related phenol and aniline (B41778) compounds.

| Transition Type | Expected λmax Range (nm) | Involved Orbitals |

|---|---|---|

| π → π | 200 - 240 | Primary aromatic band (E2-band) |

| π → π | 250 - 290 | Secondary aromatic band (B-band) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C6H5F2NO), the molecular weight is 145.11 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) of 145.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides a fingerprint for the molecule's structure. libretexts.org For this compound, common fragmentation pathways would likely involve:

Loss of small, stable molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN).

Cleavage of bonds adjacent to the amine or hydroxyl groups. libretexts.org

Fissions of the aromatic ring structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound This table presents hypothetical fragments based on common fragmentation rules for aromatic amines and phenols.

| m/z (Mass/Charge) | Possible Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 145 | [C₆H₅F₂NO]⁺ | Molecular Ion (M⁺) |

| 117 | [C₅H₄F₂N]⁺ | CO |

| 116 | [C₆H₄F₂O]⁺ | NH |

| 89 | [C₄H₂FN]⁺ | CO, HF |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide unambiguous proof of the structure of this compound, including exact bond lengths, bond angles, and the conformation of the molecule in the solid state.

A successful crystallographic analysis would yield a detailed structural model, specifying the crystal system, space group, and unit cell dimensions. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern how the molecules pack together in the crystal lattice. While crystal structures for many substituted aminophenols have been determined, a specific crystallographic study for this compound has not been identified in the searched literature. nih.govresearchgate.net

Table 4: Required Parameters from X-ray Crystallography of this compound This table lists the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are placeholders.

| Crystallographic Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit. | a=X Å, b=Y Å, c=Z Å, β=X° |

| Z | Number of molecules per unit cell. | 4 |

| Bond Lengths (e.g., C-F, C-N, C-O) | The distances between bonded atoms. | Ångströms (Å) |

| Bond Angles (e.g., C-C-C) | The angles formed by three connected atoms. | Degrees (°) |

Computational Chemistry and Theoretical Investigations of 2 Amino 3,4 Difluorophenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is the preferred method for investigating the properties of organic molecules. A typical DFT study on 2-Amino-3,4-difluorophenol would involve a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a reliable description of the molecule's electronic system.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would involve mapping the potential energy surface by considering the rotation of the amino (-NH2) and hydroxyl (-OH) groups to identify the global minimum energy conformation.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C1-C2 | 1.40 | C1-C2-C3 | 120.0 | H-O-C1-C2 | 0.0 | | C2-N | 1.38 | C2-C1-O | 118.0 | H-N-C2-C1 | 180.0 | | C3-F | 1.35 | C2-C3-F | 119.5 | F-C3-C4-F | 0.5 | | C4-F | 1.35 | C3-C4-F | 119.5 | | | | C1-O | 1.36 | O-C1-C6 | 121.0 | | | | O-H | 0.96 | C1-O-H | 109.0 | | | | N-H | 1.01 | C2-N-H | 115.0 | | | Note: The data in this table is hypothetical and serves as an illustration of what a computational study would produce.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Energy Gap | 4.70 |

Note: The data in this table is hypothetical and serves as an illustration of what a computational study would produce.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential, with red indicating regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicating electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen, nitrogen, and fluorine atoms, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular interactions within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from hyperconjugation and charge transfer. In this compound, NBO analysis would reveal the extent of electron delocalization from the lone pairs of the oxygen, nitrogen, and fluorine atoms into the aromatic ring.

Computational methods can predict various spectroscopic properties of a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. The simulation of the UV-Vis spectrum, typically performed using Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions and the absorption properties of the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies and UV-Vis Absorption of this compound

| Spectroscopic Data | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR Frequency | 3450 | O-H Stretch |

| IR Frequency | 3350 | N-H Symmetric Stretch |

| IR Frequency | 1600 | C=C Aromatic Stretch |

| Raman Frequency | 3050 | C-H Aromatic Stretch |

| UV-Vis λmax | 280 | π → π* transition |

Note: The data in this table is hypothetical and serves as an illustration of what a computational study would produce.

Reactivity and Selectivity Prediction through Computational Descriptors (e.g., Fukui Functions, Chemical Hardness)

DFT calculations can also be used to compute a range of conceptual DFT descriptors that quantify the reactivity and selectivity of a molecule. Chemical hardness, derived from the HOMO-LUMO gap, is a measure of the molecule's resistance to change in its electron distribution. Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these descriptors would pinpoint which atoms are most likely to participate in a chemical reaction.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the forces that govern its packing and stability. The Hirshfeld surface is generated based on the electron density of the molecule, and various properties can be mapped onto this surface to highlight different types of intermolecular contacts.

For aromatic compounds containing amino and hydroxyl groups, such as this compound, intermolecular interactions are expected to be dominated by hydrogen bonding. In similar molecular structures, Hirshfeld surface analysis has revealed significant contributions from N-H···O, O-H···N, and C-H···O hydrogen bonds, which form complex networks within the crystal. nih.gov The presence of fluorine atoms in this compound would also introduce the possibility of C-H···F and potentially F···F interactions, further influencing the crystal packing.

The analysis typically involves the generation of a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For related compounds, the most significant contributions to the Hirshfeld surface often come from H···H, C···H/H···C, N···H/H···N, and O···H/H···O interactions. nih.govnih.gov In the case of this compound, a similar distribution would be anticipated, with additional contributions from F···H contacts.

Key Intermolecular Contacts Investigated by Hirshfeld Surface Analysis:

| Interaction Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Typically a large contributor due to the abundance of hydrogen atoms on the molecular surface. |

| C···H/H···C | van der Waals interactions between carbon and hydrogen atoms. | A significant contributor to the overall packing stability. |

| N···H/H···N | Hydrogen bonding involving the amino group. | A strong and directional interaction, crucial for crystal packing. |

| O···H/H···O | Hydrogen bonding involving the hydroxyl group. | Another primary directional force determining the molecular assembly. |

| F···H/H···F | Interactions involving the fluorine atoms. | Expected to play a role in the crystal packing, though generally weaker than conventional hydrogen bonds. |

Solvation Effects and Environmental Influence on Molecular Properties

The properties and behavior of a molecule can be significantly altered by its surrounding environment, a phenomenon known as solvation. Computational studies on the effects of solvents are essential for understanding reaction mechanisms, spectroscopic behavior, and the thermodynamic stability of molecules in solution. The dielectric constant and the specific interactions of the solvent with the solute molecule are key factors that determine the extent of these effects. pjsir.org

For phenols and anilines, the solvent can influence their proton dissociation and, consequently, their acidity or basicity. pjsir.org In the case of this compound, polar solvents are expected to stabilize charged or highly polar species through dipole-dipole interactions and hydrogen bonding. This can lead to shifts in spectroscopic properties, such as UV-Vis absorption and fluorescence emission maxima. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated state. Such calculations can predict changes in molecular geometry, electronic structure, and thermodynamic functions upon dissolution. ub.edu The ability of the amino and hydroxyl groups in this compound to act as both hydrogen bond donors and acceptors suggests that its properties will be particularly sensitive to the hydrogen-bonding capabilities of the solvent.

Intramolecular Hydrogen Bonding Characterization

Intramolecular hydrogen bonding, the formation of a hydrogen bond between two functional groups within the same molecule, can have a profound impact on a molecule's conformation, stability, and reactivity. In this compound, the proximity of the amino and hydroxyl groups to the fluorine atoms allows for the potential formation of intramolecular hydrogen bonds, such as O-H···F and N-H···F.

Computational studies on similar fluorophenol derivatives have shown that intramolecular F···H hydrogen bonding can lead to specific stable conformers. acs.org These interactions, while generally weaker than intermolecular hydrogen bonds, can influence the geometry of the molecule by, for example, causing a slight lengthening of the O-H or C-F bonds involved. acs.org The strength of such hydrogen bonds is dependent on the geometry of the ring system formed by the interaction.

The characterization of intramolecular hydrogen bonds is often achieved through computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. These methods can provide quantitative measures of the strength and nature of the hydrogen bond. Experimental techniques like IR and UV spectroscopy can also provide evidence for intramolecular hydrogen bonding through shifts in vibrational frequencies or absorption maxima. zenodo.org For this compound, theoretical calculations would be instrumental in determining the preferred conformations and the energetic stabilization gained from any intramolecular hydrogen bonds.

Applications of 2 Amino 3,4 Difluorophenol As a Building Block in Advanced Synthesis

Construction of Complex Fluorinated Organic Molecules

The strategic incorporation of fluorine into organic molecules is a well-established method for modulating their physicochemical and biological properties. nih.gov 2-Amino-3,4-difluorophenol serves as a key precursor for constructing intricate molecular architectures that benefit from the unique characteristics of fluorine. nih.govnih.gov The vicinal difluoro substitution pattern on the phenol (B47542) ring is particularly influential, creating a distinct electronic environment that can enhance molecular stability and binding affinity to biological targets.

Researchers leverage the reactivity of the amino and hydroxyl groups to build upon the difluorinated core. For instance, these functional groups can participate in condensation reactions, cyclizations, and cross-coupling reactions to elaborate the molecular structure. The synthesis of complex fluorinated amino acids and their derivatives is one area where this building block shows significant promise, enabling the creation of novel peptide-based therapeutics with improved pharmacological profiles. nih.govresearchgate.net The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering a way to fine-tune a molecule's properties while maintaining its core binding interactions.

Synthesis of Diverse Fluorinated Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the introduction of fluorine into these scaffolds can lead to enhanced efficacy and metabolic stability. researchgate.nete-bookshelf.de this compound is an excellent starting material for the synthesis of a wide variety of fluorinated heterocyclic systems due to the ortho-relationship of its amino and hydroxyl groups.

This arrangement facilitates the formation of five- and six-membered heterocyclic rings through condensation reactions with appropriate bifunctional reagents. Common heterocyclic systems synthesized from this precursor include:

Benzoxazoles: Reaction with carboxylic acids or their derivatives leads to the formation of the benzoxazole (B165842) ring system. The resulting 5,6-difluorobenzoxazoles are valuable intermediates in the synthesis of biologically active compounds.

Phenoxazines: Oxidative cyclization reactions can be employed to construct the phenoxazine (B87303) core, a scaffold present in various dyes and pharmacologically active molecules.

Quinolines: Through multi-step reaction sequences, such as the Combes or Friedländer synthesis, the difluorinated phenol can be elaborated into quinoline (B57606) derivatives, which are prevalent in antimalarial and anticancer agents. nih.gov

The table below illustrates the types of heterocyclic systems that can be generated from this compound and the corresponding general reaction partners.

| Heterocyclic System | General Reaction Partner(s) |

| Benzoxazoles | Carboxylic acids, acid chlorides, aldehydes |

| Benzothiazoles | Carbon disulfide, thioamides |

| Phenoxazines | Catechols (followed by oxidation) |

| Quinolines | α,β-Unsaturated ketones/aldehydes |

These examples highlight the utility of this compound in generating a library of structurally diverse, fluorinated heterocycles for screening in drug discovery and materials science applications.

Development of Chiral Fluorine-Containing Building Blocks

The development of chiral, fluorinated building blocks is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals. nih.gov Asymmetric synthesis strategies can be applied to derivatives of this compound to introduce chirality. For example, the amino group can be acylated with a chiral auxiliary, which can then direct stereoselective transformations on an adjacent part of the molecule.

Alternatively, the phenolic hydroxyl group can be used to direct catalytic asymmetric reactions. The development of methods for the stereoselective synthesis of complex fluorinated amino acids from such precursors is an active area of research. researchgate.net These chiral building blocks are invaluable for constructing complex drug candidates where specific stereochemistry is crucial for biological activity.

Retrosynthetic Strategies for Drug Discovery and Agrochemical Intermediates

In the context of retrosynthesis, this compound is recognized as a key synthon for a variety of complex target molecules. When planning the synthesis of a fluorinated drug or agrochemical candidate containing a 2-amino-3,4-difluorophenoxy or a related heterocyclic moiety, a primary disconnection often leads back to this building block.

For instance, in the retrosynthesis of a hypothetical drug molecule containing a 5,6-difluorobenzoxazole core, a logical disconnection would be across the C-N and C-O bonds of the oxazole (B20620) ring, revealing this compound and a suitable carboxylic acid derivative as the starting materials. This approach simplifies the synthesis by breaking down the complex target into more readily available or synthesizable precursors. The inherent functionality of the aminophenol allows for a convergent synthesis, where different fragments can be prepared separately and then combined.

The practical utility of any building block in retrosynthetic analysis depends on its commercial availability and the feasibility of its incorporation into a synthetic sequence. This compound is accessible, making it an attractive starting point for both small-scale laboratory synthesis and larger-scale production. Its reactivity is well-documented, providing chemists with reliable methods for its transformation into more complex intermediates.

The presence of the two fluorine atoms can influence the reactivity of the amino and hydroxyl groups, a factor that must be considered in synthetic planning. However, these electronic effects are often predictable and can be harnessed to achieve desired chemical transformations selectively. The stability imparted by the carbon-fluorine bonds also means that the difluorinated ring is robust and can withstand a variety of reaction conditions, further enhancing its feasibility as a core building block in multi-step syntheses. sigmaaldrich.com

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Routes

Traditional multi-step syntheses of fluorinated aromatics often suffer from limitations such as harsh reaction conditions and the use of hazardous reagents. The future synthesis of 2-Amino-3,4-difluorophenol and its analogs will likely pivot towards more elegant and sustainable "unconventional" methodologies.

One of the most promising avenues is the use of enzymatic approaches. Biocatalysis, particularly through the use of enzymes like fluorinases and cytochrome P450s, offers a pathway for highly selective fluorination under mild conditions. nih.govnih.gov Research into engineered enzymes could provide a direct and stereoselective route to fluorinated compounds, potentially reducing the number of synthetic steps required. the-innovation.orgthe-innovation.org Enzymatic strategies can establish a specific chiral environment near the active site, which allows for precise and selective incorporation of fluorinated motifs. the-innovation.orgthe-innovation.org For instance, a chemo-enzymatic strategy could involve the initial hydroxylation of a difluoroaniline precursor by a P450 monooxygenase, followed by further functionalization. nih.gov

Another rapidly advancing field is photoredox catalysis. This technique uses visible light to initiate chemical reactions, often under exceptionally mild conditions. mdpi.com Photoredox catalysis has been successfully applied to the formation of carbon-fluorine (C-F) bonds, representing a practical improvement over harsher UV-mediated methods. nih.govcapes.gov.bracs.org Future work could focus on developing a photoredox-catalyzed C-H amination or hydroxylation on a difluorobenzene scaffold, providing a novel and direct entry to the this compound core structure.

Integration with Automated and Flow Chemistry Platforms

The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) is undergoing a technological revolution with the adoption of automated and continuous flow chemistry. acs.org These platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. pharmtech.comnih.gov

For the synthesis of this compound, flow chemistry is particularly advantageous. Fluorination reactions can be hazardous, and flow reactors enhance safety by minimizing the volume of reactive intermediates at any given time. pharmtech.comnih.gov Flow microreactor systems provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the selectivity of fluorination and other sensitive transformations. beilstein-journals.org The integration of in-line purification and analysis tools can lead to fully automated processes, accelerating the optimization and production of this key intermediate. vapourtec.com The combination of flow chemistry with modern fluorination techniques has the potential to create cost-effective and highly efficient routes to complex fluorinated molecules. pharmtech.com

Advanced Computational Modeling for Reaction Discovery and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern synthetic chemistry. Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly used to predict reaction outcomes, investigate reaction mechanisms, and design novel synthetic pathways. rsc.org For the synthesis of this compound, computational modeling can provide invaluable insights.

DFT calculations can be used to unravel the intricate mechanisms of fluorination reactions, helping chemists understand the roles of catalysts and reagents and predict regioselectivity. researchgate.netacs.orgacs.org For example, simulations can elucidate the transition states and energy barriers involved in different potential pathways, guiding the selection of optimal reaction conditions. researchgate.netresearchgate.net

Beyond mechanism elucidation, computational tools like the Artificial Force Induced Reaction (AFIR) method are being used for in silico reaction screening to discover entirely new transformations. rsc.orgeurekalert.org Researchers can computationally test numerous reaction combinations to identify promising new routes for synthesizing fluorinated N-heterocycles and other complex structures. eurekalert.org This approach can accelerate the discovery of innovative and efficient syntheses for this compound and its derivatives, reducing the reliance on empirical, trial-and-error experimentation.

Development of Novel Fluorinating Agents and Methodologies

The field of fluorine chemistry has been propelled by the continuous development of new fluorinating agents with improved reactivity, selectivity, and safety profiles. While reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used in electrophilic fluorination, future research will focus on creating more sophisticated reagents. mdpi.com

There is a growing interest in developing chiral fluorinating agents for asymmetric fluorination, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. alfa-chemistry.com Furthermore, new classes of reagents, such as hypervalent iodine-based reagents, are emerging that offer unique reactivity and are stable and easy to handle. alfa-chemistry.com Electrochemical synthesis is another green and sustainable approach that is gaining attention for selective fluorination, as it avoids the need for hazardous chemical reagents. nih.gov The development of methodologies for the late-stage fluorination of complex molecules is also a key area, allowing for the rapid generation of fluorinated analogs of existing compounds for property optimization. tandfonline.com

Expanding the Scope of Derivatization for New Chemical Scaffolds

This compound is not just a synthetic target but a versatile starting material for creating a diverse range of new chemical entities. The presence of three distinct functional handles—the amino group, the hydroxyl group, and the activated aromatic ring—provides numerous opportunities for derivatization.

Future research will extensively explore the chemical space accessible from this scaffold. The primary amine is a key functional group for derivatization, allowing for the synthesis of amides, sulfonamides, and various nitrogen-containing heterocycles. libretexts.orgresearchgate.net The phenolic hydroxyl group can be converted into ethers or esters, or used as a directing group for further aromatic substitutions. The combination of these functionalities makes this compound an excellent precursor for constructing novel heterocyclic scaffolds, which form the core of many modern drugs. mdpi.comjmchemsci.comnih.gov The synthesis of new o-aminophenol derivatives, for example, has led to compounds with a range of biological activities. nih.gov By systematically exploring these derivatization pathways, chemists can generate libraries of novel compounds for screening in drug discovery and materials science programs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。